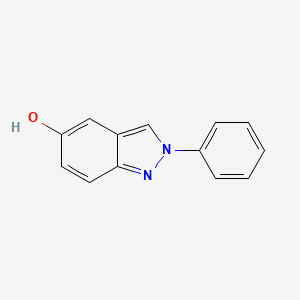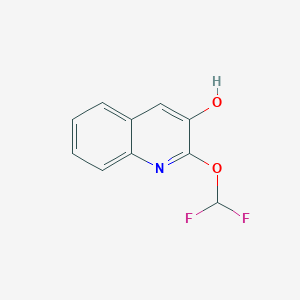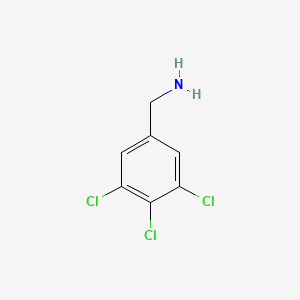
2-(3-methylbutyl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylbutyl)-7H-purin-6-amine is a chemical compound that belongs to the purine class of organic compounds Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-7H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(3-methylbutyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
2-(3-methylbutyl)-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-methylbutyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA.
Caffeine: A stimulant that is structurally similar to purines and affects the central nervous system.
Uniqueness
2-(3-methylbutyl)-7H-purin-6-amine is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties
特性
CAS番号 |
97856-37-6 |
|---|---|
分子式 |
C10H15N5 |
分子量 |
205.26 g/mol |
IUPAC名 |
2-(3-methylbutyl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H15N5/c1-6(2)3-4-7-14-9(11)8-10(15-7)13-5-12-8/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14,15) |
InChIキー |
VDRACTHWBNITQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=NC(=C2C(=N1)N=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)




![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)

![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)



